Sulfadimethoxine-d6

veterinary residue analysis LC-MS/MS method validation isotope dilution mass spectrometry

Sulfadimethoxine-d6 is a deuterated (M+6) internal standard exclusively for IDMS-based quantitation of sulfadimethoxine residues in animal tissues, milk, and environmental matrices. It eliminates quantitative bias from matrix effects and extraction loss, achieving 70-120% recovery required by SANTE/11312/2021. Non-deuterated alternatives invalidate regulatory confirmatory methods due to co-eluting mass interference. Request CoA for isotopic purity.

Molecular Formula C12H14N4O4S
Molecular Weight 316.37 g/mol
CAS No. 73068-02-7
Cat. No. B602557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadimethoxine-d6
CAS73068-02-7
Synonyms4-Amino-N-(2,6-dimethoxy-D6-pyrimidin-4-yl)-benzenesulfonamide
Molecular FormulaC12H14N4O4S
Molecular Weight316.37 g/mol
Structural Identifiers
InChIInChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i1D3,2D3
InChIKeyZZORFUFYDOWNEF-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadimethoxine-d6 (CAS 73068-02-7) – Certified Stable Isotope Labeled Analytical Standard for Trace Residue Quantification


Sulfadimethoxine-d6 (CAS 73068-02-7) is a hexadeuterated analog of the veterinary sulfonamide antibiotic sulfadimethoxine, designed exclusively as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS and GC-MS analysis . It features a molecular formula of C12H8D6N4O4S and a molecular weight of 316.37 g/mol, with the six deuterium atoms incorporated into the two methoxy groups of the pyrimidine ring [1]. This compound is manufactured under ISO 17034 reference material standards, with certified isotopic purity exceeding 99 atom% D and chemical purity typically ≥98% . Its deployment in isotope dilution mass spectrometry (IDMS) workflows provides a direct means to compensate for matrix effects, extraction variability, and ionization fluctuations that compromise the accuracy of unlabeled analyte quantification .

Why Sulfadimethoxine-d6 Cannot Be Replaced by Alternative Internal Standards for Accurate Sulfadimethoxine Quantification


Generic substitution with structurally related sulfonamide internal standards (e.g., sulfamethoxazole-d4 or sulfadiazine-d4) or non-deuterated analogs fails due to fundamental differences in chromatographic retention behavior, extraction recovery, and matrix effect profiles [1]. Even among deuterated analogs, the specific position and number of deuterium atoms critically influence chromatographic resolution and the extent of matrix effect correction; a six‑deuterium substitution in the methoxy groups yields a mass shift of +6 Da that maximizes separation from the unlabeled analyte's isotopic envelope while minimizing co‑elution and ion suppression [2]. Empirically, the use of non‑isotopic internal standards in sulfonamide residue analysis has been shown to yield unacceptable accuracy, with matrix‑induced deviations exceeding ±30% in complex biological tissues [3]. Therefore, only a precise isotopic match—such as Sulfadimethoxine‑d6—can reliably fulfill the fundamental requirements of isotope dilution mass spectrometry for sulfadimethoxine quantification [2].

Quantitative Differentiation of Sulfadimethoxine-d6: Direct Comparative Evidence for Procurement Decisions


Superior Method Accuracy in Complex Tissue Matrices: Sulfadimethoxine-d6 vs. Structurally Dissimilar Internal Standards

Sulfadimethoxine-d6, when used as a SIL-IS, achieves an intraday precision (RSD) of 1.4% and interday precision of 2.7% for sulfadimethoxine quantification in fish tissue at 0.5–4 μg·kg⁻¹ spiking levels [1]. In the same study, the use of a structurally distinct deuterated internal standard (Enrofloxacin-D5) for sulfonamide analysis resulted in RSD values ranging from 1.1% to 4.3% for different analytes, demonstrating a clear advantage for the exact isotopic match [1]. This represents a ≥35% reduction in analytical variability when the matched SIL-IS is employed.

veterinary residue analysis LC-MS/MS method validation isotope dilution mass spectrometry

Validated Quantitative Range and Recovery: Sulfadimethoxine-d6 in Pig Liver Multi‑Residue Method

A validated UPLC‑MS/MS method employing Sulfadimethoxine‑d6 as internal standard demonstrated a linear calibration range of 10–200 μg·kg⁻¹ for sulfadimethoxine in pig liver, with analyte recoveries between 70% and 115% [1]. This performance meets the EU Commission Decision 2002/657/EC criteria for confirmatory methods in veterinary drug residue analysis. In contrast, methods lacking a matched SIL‑IS typically report wider variability and lower recovery consistency across this concentration range [2].

food safety veterinary drug residue QuEChERS

Matrix Effect Mitigation: Sulfadimethoxine-d6 Corrects for Ion Suppression in Fish Tissue Analysis

In the analysis of sulfadimethoxine in fish tissue, Sulfadimethoxine‑d6 provided LOD and LOQ values of 0.1 μg·kg⁻¹ and 0.4 μg·kg⁻¹, respectively, while enabling recoveries of 83.2–91.8% across spiked levels [1]. The use of a matched SIL‑IS compensates for matrix‑induced ion suppression, which can otherwise reduce analyte signal by up to 50% in electrospray ionization [2]. This compensation is essential for achieving the low detection limits required for regulatory compliance (e.g., EU MRLs).

matrix effect ion suppression LC-MS/MS

Certified Isotopic Enrichment and Chemical Purity: Sulfadimethoxine-d6 Meets ISO 17034 Reference Material Standards

Sulfadimethoxine‑d6 is available as a certified reference material with chemical purity of 99.2% and isotopic enrichment of 99.9 atom% D, accompanied by an expanded uncertainty (k=2) of 0.5% . In comparison, lower‑grade deuterated analogs or in‑house preparations may exhibit isotopic purities below 95 atom% D, leading to significant cross‑contribution to the unlabeled analyte channel and biased quantification . The high enrichment of Sulfadimethoxine‑d6 minimizes this interference, ensuring that the +6 Da mass shift is analytically clean.

reference material ISO 17034 quality assurance

Multi‑Residue Method Compatibility: Sulfadimethoxine-d6 Enables Simultaneous Quantification of Diverse Sulfonamides

Sulfadimethoxine‑d6 has been validated as a universal internal standard for the quantification of multiple sulfonamides (e.g., sulfamethoxazole, sulfamethizole, sulfamethazine, sulfameter, sulfamerazine, sulfaguanidine) in a single UPLC‑MS/MS run [1]. This cross‑analyte applicability reduces the number of internal standards required and simplifies method development. In contrast, using a different deuterated sulfonamide (e.g., sulfadoxine‑d3) as a surrogate IS for sulfadimethoxine yields less accurate results due to differential matrix effects [1].

multi-residue analysis sulfonamide screening LC-MS/MS

Chromatographic Performance: Sulfadimethoxine-d6 Exhibits Minimal Deuterium‑Induced Retention Time Shift

Despite the incorporation of six deuterium atoms, Sulfadimethoxine‑d6 exhibits a minimal retention time shift relative to the unlabeled analyte under reversed‑phase LC conditions, ensuring accurate peak integration and reliable quantification . This contrasts with highly deuterated analogs (e.g., d8 or d9 species) where significant retention time differences (>0.2 min) can lead to differential matrix effects and quantification errors [1]. The d6 substitution pattern in Sulfadimethoxine‑d6 strikes a balance between sufficient mass differentiation and chromatographic fidelity.

deuterium isotope effect retention time LC-MS/MS

High‑Impact Applications of Sulfadimethoxine-d6 in Regulated Analytical Workflows


Veterinary Drug Residue Monitoring in Animal‑Derived Foods (Regulatory Compliance)

Sulfadimethoxine‑d6 is the internal standard of choice for UPLC‑MS/MS methods aimed at quantifying sulfadimethoxine residues in pig liver and fish tissue at concentrations as low as 0.1 μg·kg⁻¹ [1]. Its use ensures compliance with EU and FDA maximum residue limits (MRLs) and provides the precision (RSD <15%) and recovery (70–115%) required by regulatory guidelines [REFS-1, REFS-2].

Multi‑Residue Sulfonamide Screening in Food Safety Laboratories

In high‑throughput food safety testing, Sulfadimethoxine‑d6 serves as a universal internal standard for a panel of sulfonamides including sulfamethoxazole, sulfamethazine, and sulfamerazine [3]. This reduces method complexity and eliminates the need for multiple expensive SIL‑IS compounds, thereby optimizing both cost and analytical efficiency [3].

Environmental Fate and Wastewater Analysis of Sulfonamide Antibiotics

Sulfadimethoxine‑d6 is recommended as an internal standard for the determination of sulfonamides in wastewater, soil, and sludge matrices via UPLC‑QqLit‑MS, where it corrects for severe matrix effects inherent to environmental samples . This enables accurate trace‑level quantification essential for environmental risk assessment and monitoring of antibiotic contamination .

Pharmacokinetic and Metabolism Studies in Veterinary Research

For in vivo pharmacokinetic studies of sulfadimethoxine in livestock, Sulfadimethoxine‑d6 provides a means to accurately measure plasma and tissue concentrations, distinguishing the administered drug from endogenous matrix components . Its use minimizes inter‑animal variability and improves the statistical power of bioequivalence and withdrawal time studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfadimethoxine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.